4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[(1-hydroxynaphthalene-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-16-14-4-2-1-3-11(14)7-10-15(16)17(21)19-13-8-5-12(6-9-13)18(22)23/h1-10,20H,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKXCTAJZNFNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with 4-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, influencing their function. The naphthalene ring system can participate in π-π interactions with aromatic residues in proteins, further affecting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid and related compounds from the evidence:
Key Research Findings and Structural Insights
Crystallographic and Physicochemical Properties
- Hydrogen Bonding: Carboxylic acid derivatives (e.g., 4-[(2-phenylethyl)amino]benzoic acid) form acid-acid dimers via O–H···O interactions, influencing solubility and crystal packing . The target compound’s amide may participate in additional N–H···O bonds.
- Density and Solubility : The 2-substituted analog () has a density of 1.374 g/cm³, suggesting the target compound may exhibit similar bulk properties but altered solubility due to positional isomerism .
Biological Activity
4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid, also known as compound 439094-47-0, is an organic compound characterized by a naphthalene ring linked to a benzoic acid moiety through an amide bond. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.
The molecular formula of 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid is C_{16}H_{13}NO_{3}, with a molecular weight of approximately 269.28 g/mol. The structure features a hydroxynaphthalene moiety that enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors within biological systems. The hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, while the naphthalene ring may participate in π-π interactions with aromatic residues in proteins. This dual interaction mechanism suggests a multifaceted approach to modulating biological processes.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoic acid, including 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid, exhibit significant antimicrobial properties. For instance, research on related compounds has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .
Anticancer Properties
In vitro studies have demonstrated that compounds structurally related to 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid can inhibit the proliferation of cancer cells. For example, one study reported that certain benzoic acid derivatives showed cytotoxic effects on multiple cancer cell lines, indicating potential for further exploration in cancer therapeutics .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of benzoic acid derivatives found that specific structural modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid could be promising candidates for developing new antimicrobial agents .
- Cytotoxicity : In another investigation, derivatives were tested for cytotoxicity across five different cancer cell lines. The results highlighted significant cytotoxic effects, particularly in cells not expressing the estrogen receptor (ER-negative), which is crucial for developing targeted therapies in breast cancer .
Data Tables
Q & A
Q. What are the established synthetic routes for 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves coupling 1-hydroxy-2-naphthoic acid derivatives with 4-aminobenzoic acid. Key steps include:
- Carbodiimide-mediated amidation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous DMF or THF .
- Protection/deprotection strategies : Protect hydroxyl groups (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during coupling .
Characterization : - NMR : Confirm regioselectivity via - and -NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
- IR spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1700 cm) .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H] via ESI-MS) .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer: Employ orthogonal analytical techniques:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<1% area threshold) .
- Melting point analysis : Compare observed values (e.g., 210–215°C) with literature to confirm crystallinity .
- X-ray crystallography : Resolve crystal structure for absolute configuration confirmation (if single crystals are obtainable) .
Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or hydrolases (e.g., 10–100 μM concentration range) using fluorescence-based substrates .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., IC determination in HepG2 or MCF-7 cells) .
- Solubility optimization : Prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation while minimizing byproducts?
Methodological Answer:
- Reaction parameter screening :
- Temperature : Optimize between 25–60°C to balance reaction rate and decomposition .
- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) for coupling efficiency .
- Catalyst loading : Test DMAP at 0.1–1.0 equivalents to reduce racemization .
- Byproduct mitigation : Add molecular sieves to sequester water and suppress hydrolysis .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
Methodological Answer:
- DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental NMR shifts. Discrepancies may indicate conformational flexibility or solvent effects .
- Dynamic NMR studies : Perform variable-temperature -NMR to detect rotameric equilibria (e.g., amide bond rotation) .
- Cross-validate with alternative techniques : Use 2D-COSY or NOESY to confirm spatial correlations .
Q. What strategies enable targeted structural modifications to enhance bioactivity?
Methodological Answer:
- Substituent variation : Replace the hydroxyl group with electron-withdrawing groups (e.g., -NO) to modulate electron density and binding affinity .
- Scaffold hybridization : Conjugate with known pharmacophores (e.g., tetrazole rings) via Huisgen cycloaddition to enhance target engagement .
- SAR studies : Synthesize analogs (e.g., methyl, chloro, or methoxy derivatives) and correlate substituent effects with IC trends .
Q. How can computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to proteins (e.g., COX-2 or EGFR). Validate poses with MD simulations (AMBER or GROMACS) .
- Pharmacophore mapping : Identify critical H-bond donors/acceptors (e.g., benzoic acid -COOH and amide -NH) using Schrödinger Phase .
- ADMET prediction : Employ SwissADME to estimate permeability (LogP ~2.5) and metabolic stability (CYP450 interactions) .
Q. What stability challenges arise during long-term storage, and how can they be addressed?
Methodological Answer:
- Degradation pathways : Hydrolysis of the amide bond under humid conditions or photodegradation of the naphthalene moiety .
- Stabilization protocols :
- Store under argon at -20°C in amber vials to limit oxidation and light exposure .
- Lyophilize to remove residual solvents and enhance shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
